5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
The synthesis of 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring by reacting 4-chlorophenyl hydrazine with ethyl acetoacetate under reflux conditions.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with 2-ethoxybenzoyl chloride to form the oxadiazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used as a precursor in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring but lacks the triazole and sulfanyl groups, resulting in different chemical properties and applications.
4-ethyl-1,2,4-triazole: This compound contains the triazole ring but lacks the oxadiazole and chlorophenyl groups, leading to different reactivity and biological activity.
2-ethoxybenzoyl chloride: This compound is a precursor in the synthesis of the target compound and lacks the heterocyclic rings, making it less complex and with different applications.
Properties
Molecular Formula |
C21H20ClN5O2S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20ClN5O2S/c1-3-27-20(14-9-11-15(22)12-10-14)24-25-21(27)30-13-18-23-19(26-29-18)16-7-5-6-8-17(16)28-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
GURCBNSLDGSTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3OCC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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